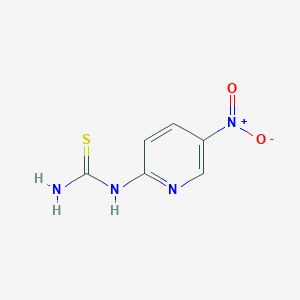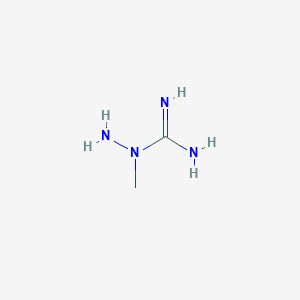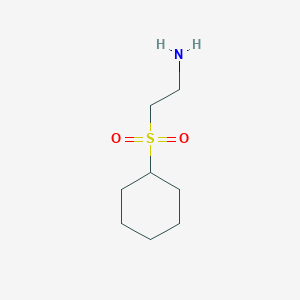
(R)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is a chemical compound with significant interest in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two fluorine atoms and a nitrile group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a pyrrolidine derivative, followed by the introduction of the nitrile group. The final step involves the formation of the hydrochloride salt.
Fluorination: The fluorination step can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
Nitrile Introduction: The nitrile group can be introduced using cyanogen bromide (BrCN) or other cyanating agents. This step often requires a base such as triethylamine to facilitate the reaction.
Hydrochloride Formation: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of ®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atoms. The reaction typically requires a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reducing the nitrile group to an amine.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the nitrogen atom.
Major Products
Substitution: Products include various substituted pyrrolidines depending on the nucleophile used.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the N-oxide derivative.
Wissenschaftliche Forschungsanwendungen
®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of ®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The fluorine atoms and nitrile group play crucial roles in its binding affinity and selectivity. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets.
Vergleich Mit ähnlichen Verbindungen
®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is unique due to its specific substitution pattern and functional groups. Similar compounds include:
4-Fluoropyrrolidine-2-carbonitrile: Lacks the second fluorine atom, resulting in different chemical properties.
4,4-Difluoropyrrolidine: Lacks the nitrile group, affecting its reactivity and applications.
Pyrrolidine-2-carbonitrile: Lacks both fluorine atoms, significantly altering its chemical behavior.
These comparisons highlight the unique features of ®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C5H7ClF2N2 |
|---|---|
Molekulargewicht |
168.57 g/mol |
IUPAC-Name |
(2R)-4,4-difluoropyrrolidine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C5H6F2N2.ClH/c6-5(7)1-4(2-8)9-3-5;/h4,9H,1,3H2;1H/t4-;/m1./s1 |
InChI-Schlüssel |
BOGMTOHWIVLVJE-PGMHMLKASA-N |
Isomerische SMILES |
C1[C@@H](NCC1(F)F)C#N.Cl |
Kanonische SMILES |
C1C(NCC1(F)F)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(1R,3aS,4R,6aS)-4-[4-(acetyloxy)-3,5-dimethoxyphenyl]-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl acetate](/img/structure/B12438927.png)
![3-chloro-2-({2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12438932.png)


![N-{9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-ylidene}hydroxylamine](/img/structure/B12438941.png)


![7,12a-Methano-4H,12aH-pyrano[4,3-b][1]benzoxocin-8-acetic acid, 4-(3-furanyl)dodecahydro-alpha-hydroxy-4a,7a,9,9-tetramethyl-13-methylene-2,10-dioxo-, methyl ester, (alphaS,4S,4aS,7R,7aR,8R,11aS,12aS)-](/img/structure/B12438959.png)

![3-[3-(Diethylaminomethyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B12438986.png)
![3-{2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl]ethylidene}-4-hydroxyoxolan-2-one](/img/structure/B12439005.png)
